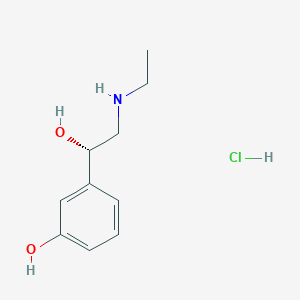

Etilefrine hydrochloride, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etilefrine hydrochloride, (S)- is a cardiac stimulant used primarily as an antihypotensive agent. It belongs to the class of sympathomimetic amines and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of etilefrine hydrochloride involves several steps:

Addition of alpha-bromo-m-hydroxyacetophenone to a solvent: This is followed by stirring and dissolving, then adding N-ethylbenzylamine at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours.

Hydrochloric acid solution: This is added to regulate the pH value to 0.5-1.5, and the mixture is cooled to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.

Catalytic hydrogenation reaction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolution. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and at a temperature of 30-40°C.

Industrial Production Methods

The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low production cost, and minimal environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions

Etilefrine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Etilefrine hydrochloride has several scientific research applications:

Wirkmechanismus

Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system. It primarily interacts with β1 and α1 adrenergic receptors, leading to increased cardiac output, stroke volume, and blood pressure . The compound’s effects are mediated through the activation of these receptors, which results in increased heart rate and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.

Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.

Pseudoephedrine: A sympathomimetic amine used as a decongestant.

Uniqueness

Etilefrine hydrochloride is unique in its higher affinity for β1 adrenergic receptors compared to β2 adrenergic receptors, making it particularly effective in increasing cardiac output and blood pressure . This specificity distinguishes it from other similar compounds, which may have broader or different receptor affinities.

Eigenschaften

CAS-Nummer |

95670-87-4 |

|---|---|

Molekularformel |

C10H16ClNO2 |

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m1./s1 |

InChI-Schlüssel |

KTNROWWHOBZQGK-HNCPQSOCSA-N |

Isomerische SMILES |

CCNC[C@H](C1=CC(=CC=C1)O)O.Cl |

Kanonische SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)